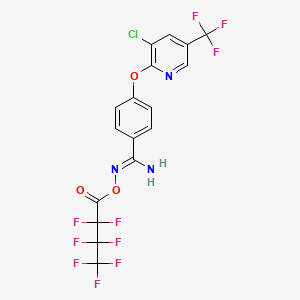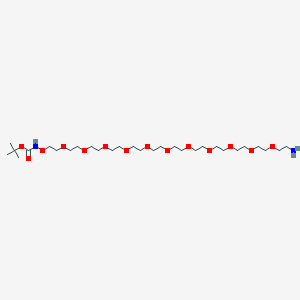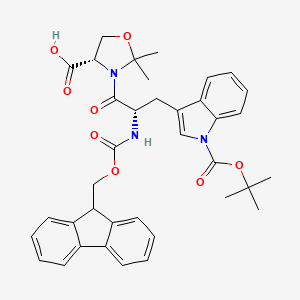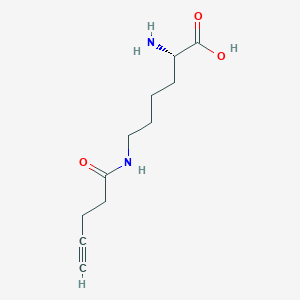
Bis-PEG25-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-PEG25-TFP ester is a non-cleavable linker for bio-conjugation that contains two COOR/Ester groups linked through a linear PEG chain . It is a PEG linker with two terminal TFP ester moieties . The chemical formula is C66H106F8O29 .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is amine reactive and more stable than NHS esters against hydrolysis .Molecular Structure Analysis
The molecular formula of this compound is C66H106F8O29 . The molecular weight is 1515.53 .Chemical Reactions Analysis
TFP esters, such as this compound, are amine reactive and are also more stable than NHS esters against hydrolysis .Wissenschaftliche Forschungsanwendungen
Bis-Bis-PEG25-TFP ester25-TFP ester is widely used in scientific research due to its ability to form stable linkages between molecules. This property makes it a useful tool for scientists to study the structure, function, and interaction of molecules. The ester has been used in a variety of research applications, including protein engineering, protein-protein interactions, and drug delivery. Additionally, the ester has been used as a cross-linking agent for the study of protein-DNA interactions, as well as for the immobilization of enzymes and proteins onto solid surfaces.
Wirkmechanismus
Target of Action
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Bis-PEG25-TFP ester, as a PEG-based PROTAC linker, contains two terminal TFP ester moieties . These TFP esters are amine reactive and are more stable than NHS esters against hydrolysis . In the synthesis of PROTACs, one end of the this compound binds to the ligand for the E3 ubiquitin ligase, and the other end binds to the ligand for the target protein . This allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When a PROTAC brings the E3 ubiquitin ligase and the target protein together, the target protein is ubiquitinated. This marks the protein for degradation by the proteasome, a complex that breaks down proteins into their constituent amino acids .
Pharmacokinetics
It is known that the polyethylene glycol (peg) chain in this compound increases the water solubility properties of compounds in aqueous media . This could potentially enhance the bioavailability of the PROTACs synthesized using this compound.
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By linking the ligand for the E3 ubiquitin ligase and the ligand for the target protein, the PROTAC induces the degradation of the target protein. This can lead to the modulation of cellular processes that the target protein is involved in .
Action Environment
The action of this compound, and the PROTACs it helps synthesize, can be influenced by various environmental factors. For instance, the stability of the TFP esters against hydrolysis can be affected by the pH of the environment . Additionally, the effectiveness of the PROTAC can be influenced by the expression levels of the E3 ubiquitin ligase and the target protein within the cell .
Vorteile Und Einschränkungen Für Laborexperimente
Bis-Bis-PEG25-TFP ester25-TFP ester has several advantages for lab experiments. The ester is easy to synthesize and is relatively inexpensive, making it an ideal tool for scientists. Additionally, the ester is stable and can be used to form stable linkages between molecules, making it ideal for studying protein-protein interactions, protein-DNA interactions, and drug delivery. However, the ester is not suitable for studying the effects of drugs on proteins, as it does not induce conformational changes in proteins.
Zukünftige Richtungen
The potential future directions for the use of Bis-Bis-PEG25-TFP ester25-TFP ester include the development of new methods for the synthesis of the ester, as well as the development of new applications for the ester. Additionally, further research could be conducted to explore the effects of the ester on proteins, as well as the potential for the ester to be used in drug delivery. Additionally, further research could be conducted to explore the potential of the ester to be used in the development of new materials, such as polymers and hydrogels. Finally, further research could be conducted to explore the potential of the ester to be used in the development of new drugs.
Synthesemethoden
The synthesis of Bis-Bis-PEG25-TFP ester25-TFP ester is a straightforward process. The ester is synthesized by reacting Bis-PEG25-TFP ester with TFP in a solution of anhydrous acetonitrile. The reaction is carried out at room temperature and requires a catalytic amount of a tertiary amine, such as triethylamine, to facilitate the reaction. The reaction is typically complete within two hours, and the resulting product is a white solid.
Biochemische Analyse
Biochemical Properties
Bis-PEG25-TFP ester is used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
The primary cellular effect of this compound is to enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This can influence cell function by removing specific proteins from the cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTAC molecules . It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented in the available literature. As a component of PROTAC molecules, it would be involved in the ubiquitin-proteasome pathway .
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H106F8O29/c67-55-53-56(68)62(72)65(61(55)71)102-59(75)1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-60(76)103-66-63(73)57(69)54-58(70)64(66)74/h53-54H,1-52H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSOBXPMQQXXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H106F8O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)